Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold combining thiophene and partially saturated pyridine rings. Key structural features include:
- 5,5,7,7-Tetramethyl substitution: Enhances steric bulk and conformational rigidity .
- 3-(Trifluoromethyl)benzamido group at position 2: Imparts electron-withdrawing properties and improves metabolic stability .
- Methyl ester at position 3: Modulates solubility and serves as a prodrug motif for carboxylic acid activation .
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3S/c1-19(2)10-13-14(18(28)29-5)17(30-15(13)20(3,4)26-19)25-16(27)11-7-6-8-12(9-11)21(22,23)24/h6-9,26H,10H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYNHJOCIIYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
- Formation of the Thieno[2,3-c]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The trifluoromethyl and benzamide groups are introduced using specific reagents that facilitate the desired substitutions.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
Antiinflammatory Properties
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant inhibition of lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat models. This suggests a potential role in managing inflammatory conditions .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to thieno[2,3-c]pyridines. For instance:
- Compounds with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria.
- Specific derivatives demonstrated minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
The proposed mechanism for the biological activity includes:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets .
Case Studies
- Study on TNF-α Inhibition : In a controlled study involving rat whole blood models, several derivatives exhibited potent inhibition of TNF-α production when stimulated by LPS. The most effective compounds were noted to have structural similarities to this compound .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various thieno[2,3-c]pyridine derivatives against clinical isolates. Results indicated that certain derivatives had MIC values as low as 50 µM against E. coli and S. aureus strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N2O2S |
| Molecular Weight | 366.40 g/mol |
| IUPAC Name | Methyl 5,5,7,7-tetramethyl-... |
| Antiinflammatory Activity (TNF-α) | IC50 = 45 µM |
| Antimicrobial MIC (E. coli) | 50 µM |
| Antimicrobial MIC (S. aureus) | 75 µM |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents, molecular weights, and key physicochemical properties of structurally related derivatives:
Key Observations :
- Trifluoromethyl vs. Chloro Substituents : The CF3 group in the target compound increases lipophilicity (logP ~3.5) compared to chloro analogs (logP ~2.8), favoring membrane permeability .
TNF-α Inhibition
- Target Compound : Predicted IC50 < 100 nM based on structural similarity to potent TNF-α inhibitors (e.g., analogs in showed IC.="" assays)="" blood="" in="" li="" nm="" rat="" sub>="50–200" whole="">
- Analog 7b () : Substitution with 4-chlorobenzoyl at R6 reduced activity (IC50 = 320 nM), highlighting the importance of R6 bulk .
- Bicyclic Thiophenes () : Replacing the pyridine ring with thiophene decreased TNF-α inhibition by 10-fold, emphasizing the role of nitrogen in binding .
Anti-Mycobacterial Activity
- 3D QSAR Models () : The target compound’s 5,5,7,7-tetramethyl group aligns with CoMFA steric favorable regions, predicting MIC values of 0.5–2 μg/mL against M. tuberculosis .
- Methoxybenzamide Analogs (–8) : Replacing CF3 with methoxy reduced activity (MIC >10 μg/mL), underscoring the CF3 group’s role in target engagement .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Design: Use mixed solvents (e.g., acetic anhydride/acetic acid) with catalysts like fused sodium acetate to enhance cyclization efficiency, as demonstrated in analogous thiazolo-pyrimidine syntheses .
- Temperature Control: Reflux conditions (e.g., 2–12 hours) are critical for intermediate stabilization. Monitor reaction progress via TLC or HPLC.
- Purification: Crystallization from DMF/water or acetic acid mixtures can isolate the product with >95% purity. Yield improvements (e.g., 57–68% in similar systems) require iterative solvent optimization .
Q. What spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., amide C=O at ~1,710 cm⁻¹, trifluoromethyl C-F at ~1,120 cm⁻¹) .
- NMR Analysis: Use - and -NMR in DMSO-d6 to resolve methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.5–8.0 ppm). Compare chemical shifts with analogous tetrahydrothieno-pyridine derivatives .
- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the calculated (e.g., ±1 Da tolerance) .
Q. How can solubility challenges in polar solvents be addressed for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO:water (≤5% DMSO) or ethanol:PBS mixtures to enhance solubility while maintaining biological compatibility.
- Derivatization: Introduce hydrophilic moieties (e.g., carboxylate groups) via ester hydrolysis under basic conditions (NaOH/EtOH), though this may alter bioactivity .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and intermediates for this compound?
Methodological Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and energy barriers for amide coupling or cyclization steps. Tools like Gaussian or ORCA are recommended .
- Reaction Path Search: Use artificial force-induced reaction (AFIR) methods to simulate plausible intermediates, validated against experimental -NMR data .
- Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or solvent combinations .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data for conformational analysis?
Methodological Answer:
- X-ray Diffraction: Resolve solid-state conformation via single-crystal analysis (space group, unit cell parameters) and compare with -NMR solution-state data .
- Dynamic NMR: Perform variable-temperature NMR to detect rotational barriers in flexible groups (e.g., tetramethyl substituents) .
- MD Simulations: Run molecular dynamics simulations (e.g., AMBER) to model solvent effects on conformation .
Q. What methodologies validate the compound’s mechanism of action in enzymatic inhibition studies?
Methodological Answer:
- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition constants () and mode (competitive/non-competitive).
- Docking Studies: Perform molecular docking (AutoDock Vina) with target enzymes (e.g., kinases) to identify binding poses, cross-validated by mutagenesis data .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to assess specificity .
Q. How to design scalable synthesis protocols for gram-scale production?
Methodological Answer:
- Reactor Design: Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Separation Technologies: Implement membrane filtration or centrifugal partitioning chromatography (CPC) for high-purity isolation .
- Process Analytical Technology (PAT): Integrate in-line FTIR or Raman spectroscopy for real-time monitoring .
Contradiction Analysis in Literature
- Discrepancy in Melting Points: Catalog data (287.5–293.5°C) vs. synthetic reports (123–268°C) suggest polymorphic forms or solvent-dependent crystallization. Resolve via powder XRD and DSC .
- IR vs. NMR Functional Group Assignments: Conflicting CN stretch (2,209–2,219 cm⁻¹) may arise from conjugation effects. Use 2D-NMR (HSQC/HMBC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
